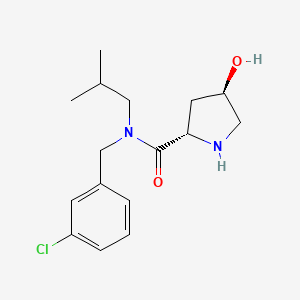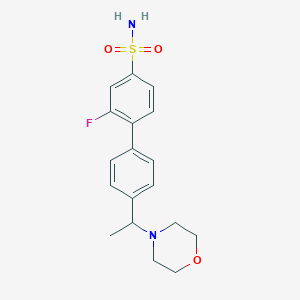
(4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride
Übersicht
Beschreibung
(4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride, also known as AGN-2979, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to a class of compounds known as prolyl hydroxylase inhibitors (PHIs), which have been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
(4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride acts as a prolyl hydroxylase inhibitor, which inhibits the activity of prolyl hydroxylase enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factor (HIF), a transcription factor that regulates the expression of genes involved in oxygen homeostasis. Inhibition of prolyl hydroxylase enzymes by (4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride leads to the stabilization and activation of HIF, which promotes the production of erythropoietin and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
(4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride has been shown to have a wide range of biochemical and physiological effects. It promotes the production of erythropoietin, which stimulates the production of red blood cells and improves oxygen delivery to tissues. (4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, (4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride has several advantages for lab experiments. It is a potent and selective prolyl hydroxylase inhibitor, which makes it a valuable tool for studying the role of prolyl hydroxylase enzymes in various biological processes. (4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride is also water-soluble, which makes it easy to administer and study in vitro and in vivo. However, (4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, (4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on (4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride. One area of research is to further investigate its potential therapeutic applications in various diseases such as anemia, ischemic diseases, and cancer. Another area of research is to study the long-term safety and efficacy of (4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride in preclinical and clinical studies. Additionally, research can be conducted to optimize the synthesis method of (4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride and to develop more potent and selective prolyl hydroxylase inhibitors.
Wissenschaftliche Forschungsanwendungen
(4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride has been studied for its potential therapeutic applications in various diseases such as cancer, anemia, and ischemic diseases. It has been shown to stimulate the production of erythropoietin, a hormone that regulates the production of red blood cells. (4R)-N-(3-chlorobenzyl)-4-hydroxy-N-isobutyl-L-prolinamide hydrochloride has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells and promoting apoptosis.
Eigenschaften
IUPAC Name |
(2S,4R)-N-[(3-chlorophenyl)methyl]-4-hydroxy-N-(2-methylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-11(2)9-19(10-12-4-3-5-13(17)6-12)16(21)15-7-14(20)8-18-15/h3-6,11,14-15,18,20H,7-10H2,1-2H3/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPQZSAXKQHUIG-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC(=CC=C1)Cl)C(=O)C2CC(CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC1=CC(=CC=C1)Cl)C(=O)[C@@H]2C[C@H](CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B4260883.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4260891.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B4260898.png)
![2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B4260908.png)
![3-[(1-benzoylpiperidin-4-yl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B4260914.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B4260922.png)
![4-{3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B4260929.png)
![N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4260954.png)
![7-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B4260964.png)
![N-(1,1-dimethyl-2-morpholin-4-ylethyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4260987.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide](/img/structure/B4261009.png)
![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)
![(3S*,4R*)-1-[(4-fluorophenoxy)acetyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4261016.png)